![molecular formula C10H10N4O B2954287 7-Oxo-5-propyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile CAS No. 904500-44-3](/img/structure/B2954287.png)
7-Oxo-5-propyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Oxo-5-propyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile is a heterocyclic compound that belongs to the pyrazolopyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound features a pyrazole ring fused to a pyrimidine ring, with a nitrile group at the 3-position and a propyl group at the 5-position.
准备方法
The synthesis of 7-Oxo-5-propyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile can be achieved through a Biginelli-type reaction. This reaction involves the condensation of 5-amino-3-arylpyrazole-4-carbonitriles with aldehydes and 1,3-dicarbonyl compounds. The reaction proceeds in boiling dimethylformamide (DMF) without the need for catalysts, yielding the desired product in good yields . Another method involves the cyclocondensation of 5-amino-3-arylamino-1H-pyrazole-4-carbonitriles with 1,3-diketones or keto esters in the presence of sulfuric acid and acetic acid as solvents .
化学反应分析
7-Oxo-5-propyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The nitrile group can undergo nucleophilic substitution reactions with various nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols.
科学研究应用
Antihypertensive Applications
Modifying the 7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine heterocycle to pyrazolo[1,5-a]pyrimidine resulted in orally active antihypertensive compounds . This modification was part of a strategy to develop potent orally active angiotensin II (AII) antagonists . Researchers achieved this by removing the 3-carboxylic acid, changing the heterocyclic system, and fine-tuning the substituents on the heterocycle and spacer of the heterocycle and biphenyltetrazole . One notable compound from this family, (5-ethyl-3-methyl-pyrazolo[1,5-a]pyrimidin-7-yl)-[2'-(1H-tetrazol-5-yl)biphenyl-4-ylmethyl]amine (11f), exhibited greater activity than losartan in spontaneously hypertensive rats (SHRs) following oral administration .
Mitochondrial Branched-Chain Aminotransferase (BCATm) Inhibitors
Pyrazolo[1,5-a]pyrimidinone derivatives have been identified as inhibitors of mitochondrial branched-chain aminotransferase (BCATm) . The hybridization of hits from complementary fragment and high-throughput screens led to the discovery of potent BCATm inhibitors based on a 2-benzylamino-pyrazolo[1,5-a]pyrimidinone-3-carbonitrile template . Further structure-guided growth enabled rapid optimization of potency while maintaining ligand efficiency . Focus on physicochemical properties yielded compounds with excellent pharmacokinetic exposure, allowing for a proof-of-concept experiment in mice . Oral administration of 2-((4-chloro-2,6-difluorobenzyl)amino)-7-oxo-5-propyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile significantly increased circulating levels of branched-chain amino acids such as leucine, isoleucine, and valine in an acute study .
Synthesis of New Derivatives
作用机制
The mechanism of action of 7-Oxo-5-propyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile involves its interaction with specific molecular targets. For instance, as a kinase inhibitor, it binds to the active site of kinases, preventing their activity and thereby inhibiting cell proliferation. The compound’s nitrile group plays a crucial role in its binding affinity and specificity .
相似化合物的比较
7-Oxo-5-propyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile can be compared with other pyrazolopyrimidine derivatives, such as:
7-Oxo-2-phenylamino-5-propyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile: This compound has a phenylamino group at the 2-position, which may alter its biological activity and binding properties.
6-Isopropyl-7-oxo-5-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile: The presence of an isopropyl group at the 6-position and a phenyl group at the 5-position can significantly impact its chemical reactivity and biological activity.
4,7-Dihydropyrazolo[1,5-a]pyrimidine derivatives: These compounds, with various substituents, exhibit a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.
The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical reactivity and biological activity.
生物活性
7-Oxo-5-propyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C10H10N4O
- Molecular Weight : 202.22 g/mol
- CAS Number : 122190028
- SMILES Notation : CCCC1=CC(=O)N2C(=N1)C(=CN2)C#N
1. Angiotensin II Receptor Antagonism
Research indicates that derivatives of pyrazolo[1,5-a]pyrimidines, including this compound, exhibit significant angiotensin II receptor antagonistic activity. This activity is crucial in managing hypertension and related cardiovascular conditions. In vitro studies have demonstrated that these compounds can effectively block angiotensin II-induced vasoconstriction, providing a therapeutic avenue for hypertension treatment .
2. Inhibition of KDM5
Recent studies have identified this compound as a potent inhibitor of the lysine demethylase KDM5. KDM5 plays a significant role in epigenetic regulation and has been implicated in various cancers. The inhibition of KDM5 by this compound leads to altered gene expression profiles that can inhibit cancer cell proliferation and induce apoptosis in tumor cells .
Structure-Activity Relationship (SAR)
The biological activity of this compound is closely linked to its structural features. Modifications at the propyl group and variations in the nitrogenous heterocycle have been shown to influence potency and selectivity for target receptors.
Substituent | Biological Activity | Effect on Potency |
---|---|---|
Propyl Group | Enhances lipophilicity | Increases potency |
Carbonitrile Group | Essential for receptor binding | Critical for activity |
Case Study 1: Antihypertensive Effects
In a controlled study involving spontaneously hypertensive rats (SHR), compounds derived from 7-oxo-5-propyl-4,7-dihydropyrazolo[1,5-a]pyrimidine demonstrated significant reductions in blood pressure compared to control groups. The study highlighted the compound's potential as an effective oral antihypertensive agent .
Case Study 2: Cancer Cell Lines
A series of experiments conducted on various cancer cell lines revealed that this compound effectively inhibits cell growth and induces apoptosis. The mechanism was attributed to its ability to modulate epigenetic markers through KDM5 inhibition, leading to downregulation of oncogenes and upregulation of tumor suppressor genes .
属性
IUPAC Name |
7-oxo-5-propyl-1H-pyrazolo[1,5-a]pyrimidine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O/c1-2-3-8-4-9(15)14-10(13-8)7(5-11)6-12-14/h4,6,12H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHTIJPVQTSSZNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)N2C(=N1)C(=CN2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。